# Glepaglutide Clinical Trials: A Technical Support Center for Managing Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Glepaglutide acetate |           |
| Cat. No.:            | B15571749            | Get Quote |

For researchers, scientists, and drug development professionals engaged in clinical trials of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog, this technical support center provides essential guidance on the identification, management, and reporting of adverse events (AEs). Proactive and standardized management of AEs is critical for ensuring patient safety, maintaining data integrity, and adhering to regulatory standards.

# Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse events in glepaglutide clinical trials?

A1: Based on clinical trial data, the most frequently reported adverse events are injection site reactions and gastrointestinal events.[1][2] In the Phase 3 EASE 1 trial, these were the most common AEs observed.[1]

Q2: What are the typical characteristics of injection site reactions associated with glepaglutide?

A2: Injection site reactions are generally reported as mild to moderate in severity and are often transient in nature.[3] Common symptoms include itching and redness at the injection site.[3]

Q3: Are there any serious adverse events associated with glepaglutide?

A3: In a Phase 2 trial, serious adverse events that were considered possibly or probably related to glepaglutide were reported in a small number of participants and included abdominal pain, stoma obstruction, catheter-related sepsis, and infection of unknown origin.[3]



Q4: Does renal impairment affect the safety profile of glepaglutide?

A4: A study in subjects with severe renal impairment or end-stage renal disease (ESRD) found that a single subcutaneous dose of glepaglutide was safe and well-tolerated. No serious adverse events were reported in this population, suggesting that dose adjustment may not be necessary for patients with renal impairment.[4]

Q5: What is the mechanism of action of glepaglutide and how does it relate to its adverse event profile?

A5: Glepaglutide is a GLP-2 analog that binds to the GLP-2 receptor.[5][6] This receptor is primarily expressed in the gastrointestinal tract and is involved in promoting intestinal growth, enhancing nutrient absorption, and increasing intestinal blood flow.[7][8][9][10][11] The gastrointestinal side effects are likely a direct consequence of its pharmacological action on the gut.

# **Troubleshooting Guides Managing Injection Site Reactions**

Issue: A clinical trial participant reports redness, swelling, or pain at the injection site.

**Troubleshooting Steps:** 

- Assess and Grade the Reaction: Utilize the standardized grading criteria (see Experimental Protocols section).
- Rotate Injection Sites: Advise participants to rotate injection sites with each administration to minimize local irritation.
- Proper Injection Technique: Ensure the participant is using the correct subcutaneous injection technique as specified in the trial protocol.
- Symptomatic Relief: For mild to moderate reactions, non-pharmacological interventions such as applying a cold compress to the site may be considered.
- Documentation: Meticulously document the event, including its grade, duration, and any interventions, in the participant's case report form.



## **Managing Gastrointestinal Adverse Events**

Issue: A participant reports nausea, vomiting, diarrhea, or abdominal pain.

## Troubleshooting Steps:

- Assess and Grade the Symptoms: Use the CTCAE grading scale to classify the severity of the gastrointestinal event (see Experimental Protocols section).
- Dietary Modifications: Recommend smaller, more frequent meals and avoidance of high-fat or spicy foods that may exacerbate symptoms.
- Hydration: Advise the participant to maintain adequate fluid intake to prevent dehydration, especially in cases of vomiting or diarrhea.
- Dose Adjustment/Interruption: If symptoms are severe or persistent, consult the trial protocol for guidance on dose reduction or temporary interruption of the study drug.
- Concomitant Medications: The use of antiemetics or antidiarrheal agents may be considered as per the clinical trial protocol.
- Rule out Other Causes: Investigate potential alternative causes for the gastrointestinal symptoms to ensure accurate attribution of the adverse event.

# Data on Adverse Events from Glepaglutide Clinical Trials

The following table summarizes the key adverse events reported in the EASE 1 Phase 3 clinical trial of glepaglutide.

| Adverse Event               | Glepaglutide                | Glepaglutide (Once       | Placebo       |
|-----------------------------|-----------------------------|--------------------------|---------------|
| Category                    | (Twice Weekly)              | Weekly)                  |               |
| Injection Site<br>Reactions | Most Frequently<br>Reported | Most Frequently Reported | Less Frequent |
| Gastrointestinal            | Most Frequently             | Most Frequently          | Less Frequent |
| Events                      | Reported                    | Reported                 |               |



Specific percentages for each adverse event in the EASE 1 trial were not publicly available in the search results.

# **Experimental Protocols**

# Protocol for Assessment and Grading of Injection Site Reactions

Objective: To provide a standardized methodology for the assessment and grading of injection site reactions in clinical trials of subcutaneously administered glepaglutide.

## Methodology:

- Visual Inspection: At each study visit, visually inspect the participant's current and previous injection sites.
- Participant Interview: Inquire about any symptoms at the injection site, such as pain, itching, or tenderness.
- Measurement: If erythema or induration is present, measure the diameter in millimeters.
- Grading: Grade the reaction based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

| Grade | Description                                                                    |
|-------|--------------------------------------------------------------------------------|
| 1     | Erythema or pain                                                               |
| 2     | Pain, itching, or urticaria; swelling or induration < 2 cm in diameter         |
| 3     | Ulceration or necrosis; severe pain; swelling or induration ≥ 2 cm in diameter |
| 4     | -                                                                              |
| 5     | -                                                                              |



# Protocol for Assessment and Grading of Gastrointestinal Adverse Events

Objective: To standardize the assessment and grading of common gastrointestinal adverse events (nausea, vomiting, diarrhea) in glepaglutide clinical trials.

### Methodology:

- Participant-Reported Outcomes: Utilize a validated questionnaire or a structured interview to capture the frequency and severity of gastrointestinal symptoms since the last visit.
- Clinical Assessment: Perform a physical examination, including an abdominal exam, as clinically indicated.
- Grading: Grade the adverse events using the CTCAE v5.0 criteria.

#### Nausea:

| Grade | Description                                                                        |
|-------|------------------------------------------------------------------------------------|
| 1     | Loss of appetite without alteration in eating habits                               |
| 2     | Oral intake decreased without significant weight loss, dehydration or malnutrition |
| 3     | Inadequate oral intake, requiring tube feeding, TPN, or hospitalization            |
| 4     | -                                                                                  |
| 5     | -                                                                                  |

## Vomiting:



| Grade | Description                                                              |
|-------|--------------------------------------------------------------------------|
| 1     | 1-2 episodes in 24 hours                                                 |
| 2     | 3-5 episodes in 24 hours                                                 |
| 3     | ≥6 episodes in 24 hours; requiring tube feeding, TPN, or hospitalization |
| 4     | Life-threatening consequences; urgent intervention indicated             |
| 5     | Death                                                                    |

## Diarrhea:

| Grade | Description                                                                                                   |
|-------|---------------------------------------------------------------------------------------------------------------|
| 1     | Increase of < 4 stools per day over baseline                                                                  |
| 2     | Increase of 4-6 stools per day over baseline;<br>limiting instrumental ADL                                    |
| 3     | Increase of ≥ 7 stools per day over baseline; incontinence; limiting self-care ADL; hospitalization indicated |
| 4     | Life-threatening consequences; urgent intervention indicated                                                  |
| 5     | Death                                                                                                         |

# **Visualizations**



## Adverse Event Management Workflow



Click to download full resolution via product page

Caption: Workflow for managing adverse events in a clinical trial.



Cell Membrane Glepaglutide (GLP-2 Analog) Binds to G Protein Activates Activates Converts ATP to Cytoplasm ERK/MAPK Pathway PI3K/Akt Pathway cAMP Activates Protein Kinase A (PKA) Phosphorylates Nucleus CREB Promotes Gene Transcription Cellular Effects **Enhanced Nutrient Absorption** Increased Cell Proliferation Inhibition of Apoptosis

GLP-2 Receptor Signaling Pathway

Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients with Short Bowel Syndrome (EASE 1) BioSpace [biospace.com]
- 2. Zealand Pharma Announces Positive Results from Phase 3 Trial of Glepaglutide in Patients With Short Bowel Syndrome (EASE 1) [drug-dev.com]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/55754 [onderzoekmetmensen.nl]
- 4. Pharmacokinetics, Safety, and Tolerability of Glepaglutide, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. glucagon.com [glucagon.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Effects of glepaglutide, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of glepaglutide, a long-acting glucagon-like peptide-2 analog, on intestinal morphology and perfusion in patients with short bowel syndrome: Findings from a randomized phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glepaglutide Clinical Trials: A Technical Support Center for Managing Adverse Events]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571749#managing-adverse-events-ofglepaglutide-in-clinical-trials]

### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com